Pomalidomide-C6-NHS ester

Description

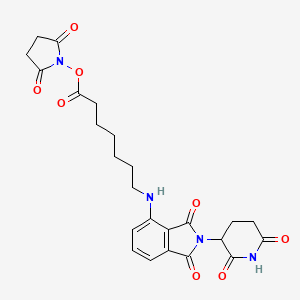

Structure

3D Structure

Properties

Molecular Formula |

C24H26N4O8 |

|---|---|

Molecular Weight |

498.5 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 7-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]heptanoate |

InChI |

InChI=1S/C24H26N4O8/c29-17-10-9-16(22(33)26-17)27-23(34)14-6-5-7-15(21(14)24(27)35)25-13-4-2-1-3-8-20(32)36-28-18(30)11-12-19(28)31/h5-7,16,25H,1-4,8-13H2,(H,26,29,33) |

InChI Key |

ILGPYPXJZZUYRL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCC(=O)ON4C(=O)CCC4=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Pomalidomide-C6-NHS Ester for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pomalidomide-C6-NHS ester is a crucial chemical tool in the rapidly advancing field of targeted protein degradation. It is a synthesized E3 ligase ligand-linker conjugate, which incorporates the pomalidomide (B1683931) scaffold that binds to the Cereblon (CRBN) E3 ubiquitin ligase, and a 6-carbon aliphatic linker terminating in a highly reactive N-hydroxysuccinimide (NHS) ester. This bifunctional molecule serves as a pivotal building block for the creation of Proteolysis Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate proteins of interest. They achieve this by simultaneously binding to a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein. The modular nature of PROTACs, consisting of a target-binding ligand, an E3 ligase-binding ligand, and a linker, allows for a highly adaptable approach to drug discovery, enabling the targeting of proteins previously considered "undruggable." this compound provides a readily available and efficient means to incorporate the CRBN-recruiting moiety into a PROTAC, with the C6 linker offering a defined spatial separation between the target protein and the E3 ligase.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. These properties are essential for its handling, storage, and use in chemical synthesis and biological assays.

| Property | Value |

| Molecular Formula | C27H28N4O8 |

| Molecular Weight | 536.53 g/mol |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C |

| Reactive Group | N-Hydroxysuccinimide (NHS) Ester |

| Linker | 6-carbon alkyl chain (C6) |

| E3 Ligase Ligand | Pomalidomide |

Mechanism of Action

The utility of this compound lies in its ability to be incorporated into a PROTAC, which then orchestrates a series of molecular events leading to the degradation of a target protein. The pomalidomide component of the PROTAC has a high binding affinity for Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[1] The NHS ester group allows for the covalent conjugation of the pomalidomide-linker moiety to a ligand that binds to a protein of interest (POI).

Once the PROTAC is assembled and introduced into a cellular system, it facilitates the formation of a ternary complex between the POI and the CRBN E3 ligase. This induced proximity triggers the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then unfolds, deubiquitinates, and proteolytically degrades the target protein. The PROTAC is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.

Quantitative Data on Pomalidomide-Based PROTACs

The efficacy of a PROTAC is typically characterized by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation achieved). The length and composition of the linker are critical determinants of these parameters. While specific data for PROTACs constructed with this compound are not always available in the public domain, the following tables provide representative data for pomalidomide-based PROTACs, illustrating the impact of linker length and composition on their degradation efficiency.

Table 1: Effect of Linker Length on BTK Degrader Efficacy [2]

| PROTAC | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |

| BTK Degrader 1 | 10 | >1000 | <20 | MOLM-14 |

| BTK Degrader 2 | 13 | 150 | 85 | MOLM-14 |

| BTK Degrader 3 | 16 (similar to C6) | 25 | >95 | MOLM-14 |

| BTK Degrader 4 | 19 | 80 | >90 | MOLM-14 |

Table 2: Degradation Efficacy of Pomalidomide-Based PROTACs Against Various Targets

| Target Protein | Linker Type | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| HDAC8 | Not specified | 147 | 93 | 293T | [3] |

| BRD4 | PEG | ~10 | >90 | MV4-11 | [4] |

| CDK6 | Not specified | <100 | >90 | MM.1S | [5] |

Experimental Protocols

Synthesis of a Pomalidomide-C6-Carboxylic Acid Intermediate

Materials:

-

4-Fluorothalidomide

-

6-Aminohexanoic acid

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of 4-fluorothalidomide (1.0 eq) in DMSO, add 6-aminohexanoic acid (1.2 eq) and DIPEA (3.0 eq).

-

Stir the reaction mixture at 90°C for 16 hours.

-

After cooling to room temperature, dilute the reaction mixture with water and extract with DCM (3 x).

-

Wash the combined organic layers with saturated aqueous NaHCO3 and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the pomalidomide-C6-carboxylic acid.

Note: The carboxylic acid can then be converted to the NHS ester by reacting with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Conjugation of this compound to a Target Protein Ligand

This protocol outlines the general procedure for conjugating the NHS ester to a small molecule ligand containing a primary amine.

Materials:

-

This compound

-

Target protein ligand with a primary amine

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

-

Reaction vial

Procedure:

-

Dissolve the target protein ligand (1.0 eq) in anhydrous DMF or DMSO.

-

Add DIPEA (2.0-3.0 eq) to the solution.

-

In a separate vial, dissolve this compound (1.0-1.2 eq) in a minimal amount of anhydrous DMF or DMSO.

-

Add the this compound solution dropwise to the solution of the target protein ligand while stirring.

-

Allow the reaction to proceed at room temperature for 2-4 hours, or until completion as monitored by an appropriate analytical technique (e.g., LC-MS).

-

Upon completion, the reaction mixture can be diluted with water and the product extracted with an organic solvent like ethyl acetate (B1210297) or DCM.

-

The crude product is then purified using an appropriate method, such as flash column chromatography or preparative HPLC.

Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol describes how to assess the degradation of a target protein in cultured cells after treatment with a PROTAC.

Materials:

-

Cultured cells expressing the target protein

-

PROTAC synthesized with this compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA or Bradford protein assay reagents

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a desired period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity. Calculate the percentage of protein remaining relative to the vehicle control.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the development and evaluation of a PROTAC using this compound.

Conclusion

This compound is a powerful and versatile tool for the construction of PROTACs that recruit the CRBN E3 ubiquitin ligase. Its well-defined structure, with a pomalidomide warhead for CRBN engagement and a reactive NHS ester for conjugation, facilitates the rapid and efficient synthesis of novel protein degraders. The C6 linker provides a balance of flexibility and length that is often suitable for inducing the formation of a productive ternary complex. A thorough understanding of its chemical properties, mechanism of action, and the experimental protocols for its use is essential for researchers aiming to leverage the transformative potential of targeted protein degradation in drug discovery and chemical biology. The continued development and application of such chemical probes will undoubtedly lead to new therapeutic strategies for a wide range of diseases.

References

- 1. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Proteomic profiling reveals CDK6 upregulation as a targetable resistance mechanism for lenalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]

Pomalidomide-C6-NHS Ester: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Pomalidomide-C6-NHS ester, a crucial tool in the development of targeted protein degraders, particularly Proteolysis Targeting Chimeras (PROTACs). This document details its structure, physicochemical properties, and mechanism of action, along with practical experimental protocols and key signaling pathways.

Core Structure and Properties

This compound is a functionalized derivative of pomalidomide (B1683931), an immunomodulatory drug. It incorporates a pomalidomide moiety for binding to the E3 ubiquitin ligase Cereblon (CRBN), a C6 alkyl linker to provide spatial separation, and a reactive N-hydroxysuccinimide (NHS) ester for covalent conjugation to primary amines on target proteins or ligands.[1]

Chemical Structure

Chemical Formula: C24H26N4O8

SMILES: O=C(ON1C(=O)CCC1=O)CCCCCCN1C(=O)C2=C(C1=O)C=CC=C2N(C3=O)C(CC3)C(=O)N

Physicochemical Properties

The following table summarizes the key quantitative properties of this compound and its parent compound, pomalidomide.

| Property | This compound | Pomalidomide (Parent Compound) | Reference(s) |

| Molecular Weight | 498.49 g/mol | 273.24 g/mol | [2][3] |

| Appearance | - | Solid yellow powder | [4] |

| Solubility | Soluble in DMSO and DMF | Soluble in DMSO (~15 mg/mL) and DMF (~10 mg/mL). Sparingly soluble in aqueous buffers (~0.01 mg/mL). For aqueous solutions, it is recommended to first dissolve in DMSO and then dilute with the aqueous buffer. | [4][5][6] |

| Storage | -20°C | Store at -20°C. Stable for at least 4 years as a solid. In DMSO, solutions may be stored at -20°C for up to 1 month. | [5][6] |

| Purity | - | ≥98% or ≥99% depending on the supplier | [5][7] |

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

Pomalidomide functions as a "molecular glue" by binding to Cereblon (CRBN), a substrate receptor of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[8][9] This binding event alters the substrate specificity of the E3 ligase, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of neosubstrates, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[8][10] The degradation of these transcription factors results in the downregulation of key downstream targets, including interferon regulatory factor 4 (IRF4) and the oncogene c-Myc, ultimately leading to antiproliferative and apoptotic effects in susceptible cancer cells.[8][11]

In the context of a PROTAC, the pomalidomide moiety of this compound serves to recruit the CRL4^CRBN^ E3 ligase to a target protein of interest, which is linked via the C6 chain and a ligand specific to that target. This induced proximity facilitates the ubiquitination and degradation of the target protein.

References

- 1. This compound基于Pomalidomide的功能化衍生物-UDP糖丨MOF丨金属有机框架丨聚集诱导发光丨荧光标记推荐西安齐岳生物 [qiyuebio.com]

- 2. medchemexpress.cn [medchemexpress.cn]

- 3. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Pomalidomide | Cell Signaling Technology [cellsignal.com]

- 7. Pomalidomide synthesis - chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide [pubs.sciepub.com]

- 10. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]

Pomalidomide-C6-NHS Ester: A Technical Guide to its Mechanism of Action in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of Pomalidomide-C6-NHS ester, a critical E3 ligase ligand-linker conjugate utilized in the development of Proteolysis Targeting Chimeras (PROTACs). Pomalidomide (B1683931), a potent derivative of thalidomide, functions as a molecular glue to the E3 ubiquitin ligase Cereblon (CRBN). The appended C6-NHS ester linker facilitates the covalent conjugation of pomalidomide to a target protein ligand, forming a heterobifunctional PROTAC. This guide details the molecular interactions governing the formation of the ternary complex (target protein-PROTAC-CRBN), the subsequent ubiquitination and proteasomal degradation of the target protein, and provides key quantitative data and experimental protocols for the characterization of pomalidomide-based PROTACs.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound is a key building block in the synthesis of PROTACs, which are designed to co-opt the cell's natural protein disposal machinery to eliminate proteins of interest (POIs). The mechanism of action can be dissected into a series of orchestrated molecular events:

-

Ternary Complex Formation: The PROTAC, synthesized using this compound, acts as a bridge, simultaneously binding to the target protein (via the warhead) and the E3 ubiquitin ligase Cereblon (CRBN) (via the pomalidomide moiety). This proximity-induced formation of a ternary complex is the cornerstone of PROTAC technology. The C6 linker plays a crucial role in optimizing the orientation and distance between the two proteins to facilitate a productive interaction.

-

Ubiquitination of the Target Protein: Once the ternary complex is formed, CRBN, as part of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex, catalyzes the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to accessible lysine (B10760008) residues on the surface of the target protein. This process is repeated to form a polyubiquitin (B1169507) chain.

-

Proteasomal Degradation: The polyubiquitinated target protein is recognized by the 26S proteasome. The proteasome then unfolds and degrades the target protein into small peptides, effectively removing it from the cellular environment. The PROTAC molecule is not degraded in this process and can subsequently induce the degradation of multiple copies of the target protein, acting in a catalytic manner.

Signaling Pathway of a Pomalidomide-Based PROTAC

Caption: Pomalidomide-based PROTAC signaling pathway.

Quantitative Data for Pomalidomide-Based PROTACs

The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. This is typically quantified by the DC50 (concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achievable). The binding affinity of the pomalidomide moiety to CRBN is also a critical parameter.

| Parameter | Molecule | Value | Assay | Cell Line | Reference |

| Binding Affinity (Ki) | Pomalidomide | 156.60 nM | Competitive Titration | - | [1] |

| IC50 | Pomalidomide | ~2 µM | Competitive Binding | U266 Myeloma Cells | [2] |

| DC50 | HDAC8-targeting PROTAC (ZQ-23) | 147 nM | Western Blot | - | [3] |

| Dmax | HDAC8-targeting PROTAC (ZQ-23) | 93% | Western Blot | - | [3] |

| DC50 | EGFR-targeting PROTAC (Compound 16) | Not explicitly stated, but degradation shown at µM concentrations | Western Blot | MCF-7, HepG-2, HCT-116 | [4] |

| Dmax | EGFR-targeting PROTAC (Compound 16) | 96% | Western Blot | Tested Cells | [4] |

Experimental Protocols

Synthesis of a Pomalidomide-Based PROTAC using this compound

This protocol describes the final conjugation step to form a PROTAC, assuming the target protein ligand possesses a primary amine for reaction with the NHS ester.

Materials:

-

This compound

-

Target protein ligand with a primary amine

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

N,N-Diisopropylethylamine (DIPEA)

-

High-Performance Liquid Chromatography (HPLC) for purification

-

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization

Protocol:

-

Dissolve the target protein ligand (1 equivalent) in anhydrous DMF or DMSO.

-

Add this compound (1.1 equivalents) to the solution.

-

Add DIPEA (3 equivalents) to the reaction mixture to act as a non-nucleophilic base.

-

Stir the reaction mixture at room temperature for 16 hours. The reaction progress can be monitored by LC-MS.

-

Upon completion, dilute the reaction mixture with an appropriate solvent and purify the crude product by preparative HPLC.

-

Lyophilize the pure fractions to obtain the final PROTAC.

-

Confirm the identity and purity of the synthesized PROTAC by high-resolution mass spectrometry and 1H NMR.

Experimental Workflow for PROTAC Synthesis and Characterization

Caption: A typical experimental workflow for the synthesis and evaluation of a pomalidomide-based PROTAC.

Western Blotting for Protein Degradation Analysis

This protocol is a standard method to quantify the levels of a target protein following PROTAC treatment.

Materials:

-

Cell line expressing the target protein

-

Synthesized pomalidomide-based PROTAC

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific for the target protein

-

Loading control primary antibody (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.

-

SDS-PAGE and Transfer: Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody for the target protein overnight at 4°C. Also, probe for a loading control.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Quantification: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.

Surface Plasmon Resonance (SPR) for Ternary Complex Characterization

SPR can be used to measure the binding affinities of the PROTAC to its individual targets and to characterize the formation of the ternary complex.

Materials:

-

SPR instrument and sensor chips (e.g., CM5)

-

Recombinant purified target protein and CRBN-DDB1 complex

-

Synthesized pomalidomide-based PROTAC

-

Amine coupling kit for protein immobilization

-

Running buffer (e.g., HBS-EP+)

Protocol:

-

Protein Immobilization: Immobilize the target protein or the CRBN-DDB1 complex onto the sensor chip surface via amine coupling.

-

Binary Interaction Analysis:

-

To measure the binding of the PROTAC to the immobilized protein, inject a series of concentrations of the PROTAC over the sensor surface and a reference channel.

-

To measure the binding of the second protein to the PROTAC, pre-incubate a fixed concentration of the PROTAC with varying concentrations of the second protein and inject the mixture over the immobilized first protein.

-

-

Ternary Complex Formation:

-

Inject a saturating concentration of the PROTAC over the immobilized protein to form a binary complex.

-

Then, inject a series of concentrations of the second protein to measure its binding to the pre-formed binary complex.

-

-

Data Analysis: Fit the sensorgram data to appropriate binding models to determine the association (ka), dissociation (kd) rates, and the equilibrium dissociation constant (KD). The stability of the ternary complex can be assessed by the dissociation rate of the second protein from the PROTAC-bound immobilized protein.

Visualization of the Ternary Complex

The formation of a stable ternary complex is a prerequisite for efficient protein degradation. The pomalidomide moiety of the PROTAC binds to a specific pocket on CRBN, while the warhead binds to the target protein. The linker's length and composition are critical for allowing the two proteins to come together in a productive orientation.

Caption: A logical representation of the Pomalidomide-based PROTAC-mediated ternary complex.

Conclusion

This compound is a powerful and versatile tool for the development of PROTACs. Its high affinity for CRBN provides a robust anchor for recruiting the E3 ligase machinery. The C6-NHS ester linker allows for straightforward conjugation to a wide variety of target protein ligands. A thorough understanding of its mechanism of action, coupled with rigorous quantitative characterization through the experimental protocols outlined in this guide, is essential for the successful design and optimization of novel protein degraders for therapeutic applications. The continued exploration of the structural and dynamic aspects of the ternary complexes formed by pomalidomide-based PROTACs will undoubtedly pave the way for the development of next-generation therapeutics with enhanced potency and selectivity.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]

Pomalidomide-C6-NHS Ester: A Technical Guide for Targeted Protein Degradation Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pomalidomide-C6-NHS ester is a functionalized derivative of pomalidomide (B1683931), a well-established immunomodulatory drug that acts as a molecular glue to the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3] This conjugate incorporates the pomalidomide scaffold, which serves as the CRBN-binding moiety, a 6-carbon alkyl linker (C6), and a reactive N-hydroxysuccinimide (NHS) ester group. The NHS ester allows for efficient covalent conjugation to primary or secondary amines on a protein of interest, making this compound a valuable tool for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4][5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[4][5]

This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative binding data for its parent molecule, detailed experimental protocols, and its application in the development of novel therapeutics based on targeted protein degradation.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

Pomalidomide exerts its therapeutic effects by binding to Cereblon, a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^).[3][6] This binding event modulates the substrate specificity of the E3 ligase, inducing the recruitment of "neosubstrates" that are not typically targeted by the native complex.[6] The most well-characterized neosubstrates of the pomalidomide-bound CRBN are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][7] The subsequent ubiquitination and proteasomal degradation of these transcription factors are central to the anti-myeloma and immunomodulatory activities of pomalidomide.[3][7]

This compound is designed to leverage this mechanism for targeted protein degradation. By conjugating this molecule to a ligand that binds a specific protein of interest, the resulting PROTAC can recruit that target protein to CRBN for ubiquitination and degradation.

Quantitative Data: Pomalidomide Binding to Cereblon

The binding affinity of the pomalidomide moiety to Cereblon is a critical parameter for the efficacy of PROTACs constructed with this compound. The following table summarizes key quantitative data for the interaction of pomalidomide with Cereblon from various biophysical and biochemical assays.

| Assay Type | System | Ligand | Kd / Ki / IC50 (nM) | Reference |

| Surface Plasmon Resonance (SPR) | Recombinant His-tagged CRBN | Pomalidomide | 264 ± 18 (Kd) | [3] |

| Fluorescence Polarization (FP) | Recombinant hsDDB1-hsCRBN | Pomalidomide | 156.60 (Ki) | [3] |

| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Recombinant Cereblon | Pomalidomide | 6.4 (IC50) | [3] |

| Fluorescence Polarization (FP) | Human Cereblon/DDB1 complex | Pomalidomide | 153.9 (IC50) | [3] |

| Isothermal Titration Calorimetry (ITC) | Recombinant human CRBN-DDB1 | Pomalidomide | ~190 (Kd) | |

| Competitive Binding Assay | U266 myeloma cell extracts | Pomalidomide | ~2000 (IC50) | [8] |

Experimental Protocols

Synthesis of a Pomalidomide-based PROTAC

This protocol describes a general method for conjugating this compound to a target protein ligand containing a primary amine.

Materials:

-

This compound

-

Target protein ligand with a primary amine

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

N,N-Diisopropylethylamine (DIPEA)

-

High-Performance Liquid Chromatography (HPLC) for purification

-

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization

Procedure:

-

Dissolve the target protein ligand (1 equivalent) in anhydrous DMF or DMSO.

-

Add DIPEA (2-3 equivalents) to the solution.

-

In a separate vial, dissolve this compound (1.1-1.5 equivalents) in anhydrous DMF or DMSO.

-

Add the this compound solution dropwise to the target protein ligand solution while stirring.

-

Allow the reaction to proceed at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, quench the reaction with water.

-

Purify the crude product by preparative HPLC to obtain the desired PROTAC.

-

Confirm the identity and purity of the final product by MS and NMR spectroscopy.

Cereblon Binding Assay (Fluorescence Polarization)

This competitive binding assay can be used to determine the binding affinity of a pomalidomide-based PROTAC to the CRBN-DDB1 complex.[6][9]

Materials:

-

Recombinant human CRBN-DDB1 complex

-

Fluorescently labeled thalidomide (B1683933) or pomalidomide probe (e.g., Cy5-thalidomide)

-

Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT)

-

Pomalidomide-based PROTAC

-

Pomalidomide (as a positive control)

-

Black, low-binding 96-well microplate

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare a serial dilution of the pomalidomide-based PROTAC in assay buffer. Also, prepare a serial dilution of pomalidomide as a positive control.

-

In a 96-well plate, add the diluted compounds. Include wells with assay buffer only for "no inhibitor" and "no enzyme" controls.

-

Add the fluorescently labeled probe to all wells at a final concentration typically at or below its Kd for CRBN.

-

Add the recombinant CRBN-DDB1 complex to all wells except the "no enzyme" controls.

-

Incubate the plate at room temperature for 30-60 minutes, protected from light.

-

Measure the fluorescence polarization of each well using a microplate reader.

-

Calculate the IC50 value by plotting the fluorescence polarization signal against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot for Target Protein Degradation

This assay is used to confirm the biological activity of a synthesized PROTAC by measuring the degradation of the target protein in cells.

Materials:

-

Cell line expressing the target protein

-

Synthesized PROTAC

-

Pomalidomide (as a control)

-

DMSO (as a vehicle control)

-

Cell lysis buffer

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting and imaging equipment

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the PROTAC, pomalidomide, or DMSO for a specified time (e.g., 4-24 hours).

-

Harvest the cells and lyse them in cell lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target protein and the loading control overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Image the blot using a suitable imaging system and quantify the band intensities to determine the extent of target protein degradation.

Conclusion

This compound is a powerful and versatile chemical tool for researchers in the field of targeted protein degradation. Its high-affinity pomalidomide warhead ensures potent recruitment of the Cereblon E3 ligase, while the C6 linker provides adequate spacing for ternary complex formation. The reactive NHS ester enables straightforward conjugation to a wide variety of target-binding ligands. By following the protocols and understanding the principles outlined in this guide, researchers can effectively utilize this compound to develop novel PROTACs and investigate the degradation of specific proteins of interest, thereby accelerating the discovery of new therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cereblon Binding Assay Kit - Nordic Biosite [nordicbiosite.com]

- 7. Identification of cereblon-binding proteins and relationship with response and survival after IMiDs in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. bpsbioscience.com [bpsbioscience.com]

The Role of Pomalidomide-C6-NHS Ester in Targeted Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to eliminate specific proteins of interest. A critical component in the design of many potent PROTACs is the recruitment of an E3 ubiquitin ligase. Pomalidomide (B1683931), a derivative of thalidomide, is a highly effective recruiter of the Cereblon (CRBN) E3 ligase complex. This technical guide provides an in-depth examination of Pomalidomide-C6-NHS ester, a key building block for the synthesis of pomalidomide-based PROTACs. We will delve into its mechanism of action, provide a compilation of its efficacy data, and present detailed experimental protocols for its application in targeted protein degradation studies.

Introduction to Pomalidomide and Targeted Protein Degradation

The ubiquitin-proteasome system (UPS) is the primary mechanism for protein degradation in eukaryotic cells. PROTACs leverage this system by acting as a bridge between a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the 26S proteasome.[1]

Pomalidomide is an immunomodulatory imide drug (IMiD) that binds with high affinity to Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.[2][] This interaction makes pomalidomide an excellent E3 ligase ligand for PROTAC design. This compound is a derivative of pomalidomide that incorporates a 6-carbon (C6) linker terminating in an N-hydroxysuccinimide (NHS) ester.[4] The C6 linker provides spatial separation between the pomalidomide moiety and the target protein ligand, which is crucial for the formation of a stable and productive ternary complex. The NHS ester is a reactive group that readily forms a stable amide bond with primary or secondary amines on a target protein ligand, simplifying the synthesis of PROTACs.

Mechanism of Action

The mechanism of action for a PROTAC synthesized from this compound follows a catalytic cycle:

-

Binary Complex Formation: The PROTAC, once inside the cell, can independently bind to both the CRBN E3 ligase (via its pomalidomide warhead) and the protein of interest (POI) (via its target-specific warhead).

-

Ternary Complex Formation: The PROTAC facilitates the formation of a key ternary complex, bringing the POI into close proximity with the CRBN E3 ligase.

-

Ubiquitination: This proximity allows the E3 ligase to transfer ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain.

-

Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome.

-

PROTAC Recycling: The PROTAC is then released and can participate in further rounds of degradation, acting as a catalyst.

Quantitative Data on Pomalidomide-Based PROTACs

The efficacy of a PROTAC is typically characterized by two key parameters: DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achievable). The following table summarizes the degradation performance of several pomalidomide-based PROTACs against various protein targets.

| Target Protein | PROTAC | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| HDAC8 | ZQ-23 | Not Specified | 147 | 93 | [5] |

| EGFR | Compound 16 | A549 | 32.9 | >90 | [6] |

| BTK | RC-3 | Mino | ~10 | >95 | [7] |

| BTK | NC-1 | Mino | 2.2 | 97 | [7] |

Note: The specific experimental conditions, such as treatment duration, can significantly influence DC50 and Dmax values.

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of PROTACs derived from this compound.

Synthesis of a Pomalidomide-Based PROTAC

This protocol describes a general procedure for conjugating this compound to a hypothetical protein of interest (POI) ligand containing a primary amine.

Materials:

-

This compound

-

POI ligand with a primary or secondary amine

-

Anhydrous Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

High-Performance Liquid Chromatography (HPLC) for purification

-

Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) for characterization

Procedure:

-

Reaction Setup: In a clean, dry vial, dissolve the POI ligand (1.0 equivalent) in anhydrous DMF.

-

Base Addition: Add DIPEA (2.0-3.0 equivalents) to the solution to act as a base.

-

Addition of this compound: Add a solution of this compound (1.0-1.2 equivalents) in anhydrous DMF dropwise to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.

-

Workup: Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by preparative HPLC to obtain the desired PROTAC.

-

Characterization: Confirm the identity and purity of the final PROTAC by LC-MS and NMR spectroscopy.

Western Blot Analysis of Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following PROTAC treatment.[8][9]

Materials:

-

Cell line expressing the POI

-

PROTAC stock solution in DMSO

-

Vehicle control (DMSO)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations (for DC50 determination) or a fixed concentration for various time points (for time-course analysis). Include a vehicle control (DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples. Load equal amounts of protein onto an SDS-PAGE gel and run the gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour. Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add ECL substrate. Capture the chemiluminescent signal using an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI signal to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.

Ternary Complex Formation Assays

Confirming the formation of the POI-PROTAC-E3 ligase ternary complex is crucial for mechanistic validation. Several biophysical and cell-based methods can be employed.

This in-cell assay demonstrates the interaction between the POI and the E3 ligase in the presence of the PROTAC.[10][11]

Procedure Outline:

-

Treat cells with the PROTAC or vehicle control.

-

Lyse the cells under non-denaturing conditions.

-

Incubate the cell lysate with an antibody against the POI (or a tag on the POI).

-

Use protein A/G beads to pull down the antibody-protein complex.

-

Wash the beads to remove non-specific binders.

-

Elute the bound proteins.

-

Analyze the eluate by Western blot using an antibody against the E3 ligase (e.g., CRBN) to detect its presence in the complex.

SPR is a label-free, real-time biophysical technique to quantify the kinetics and affinity of binary and ternary complex formation in vitro.[12][13][14]

Procedure Outline:

-

Binary Interactions:

-

Immobilize the E3 ligase (e.g., CRBN) on the sensor chip.

-

Flow the PROTAC over the surface to determine the binding affinity (KD) of the PROTAC for the E3 ligase.

-

In a separate experiment, immobilize the POI and flow the PROTAC over the surface to determine its affinity for the POI.

-

-

Ternary Complex Formation:

-

Immobilize the E3 ligase on the sensor chip.

-

Inject a pre-incubated mixture of the PROTAC and the POI at varying concentrations over the surface.

-

The binding response will indicate the formation of the ternary complex.

-

Kinetic analysis of the sensorgrams allows for the determination of the association and dissociation rate constants and the overall affinity of the ternary complex.

-

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile (KD, stoichiometry, enthalpy, and entropy) of the interactions.[15][16]

Procedure Outline:

-

Binary Interactions:

-

Titrate the PROTAC into a solution containing the E3 ligase to determine the thermodynamics of their interaction.

-

Titrate the PROTAC into a solution of the POI.

-

-

Ternary Complex Formation:

-

Titrate the POI into a solution containing a pre-formed complex of the E3 ligase and the PROTAC.

-

The resulting thermogram will reflect the formation of the ternary complex.

-

Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitination of the target protein.[17][18]

Procedure Outline:

-

Treat cells with the PROTAC, a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate, and a vehicle control.

-

Lyse the cells under denaturing conditions to preserve the covalent ubiquitin modifications.

-

Immunoprecipitate the POI using a specific antibody.

-

Elute the immunoprecipitated proteins.

-

Analyze the eluate by Western blot using an anti-ubiquitin antibody. An increase in the high molecular weight smear in the PROTAC-treated sample indicates polyubiquitination of the POI.

Conclusion

This compound is a valuable and versatile chemical tool for the development of potent and selective PROTACs that hijack the CRBN E3 ligase. Its pre-activated NHS ester functionality simplifies the synthetic process, allowing for the efficient coupling to a wide range of target protein ligands. The in-depth protocols provided in this guide for synthesis, cellular degradation analysis, and mechanistic validation assays offer a comprehensive framework for researchers to effectively utilize this reagent in their targeted protein degradation programs. As the field of TPD continues to expand, the rational design and rigorous evaluation of PROTACs, facilitated by reagents like this compound, will be paramount to the development of novel therapeutics for a host of diseases.

References

- 1. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]

- 2. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes - Aragen Life Sciences [aragen.com]

- 13. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 14. Leveraging Surface Plasmon Resonance For Characterizing Ternary Complexes [bioprocessonline.com]

- 15. benchchem.com [benchchem.com]

- 16. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 17. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

Pomalidomide as a Ligand for PROTAC Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them. This technology utilizes heterobifunctional molecules that recruit an E3 ubiquitin ligase to a protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome. Pomalidomide (B1683931), a derivative of thalidomide (B1683933), has become a cornerstone in PROTAC design, serving as a potent and well-characterized ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1] This guide provides an in-depth technical overview of the core principles and practical methodologies for utilizing pomalidomide in the development of novel protein degraders.

Mechanism of Action: Pomalidomide-based PROTACs

Pomalidomide-based PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. The pomalidomide moiety of the PROTAC binds to CRBN, a substrate receptor of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.[2] Simultaneously, the other end of the PROTAC, which contains a ligand for a specific POI, binds to its target. This induced proximity facilitates the formation of a ternary complex between the POI, the PROTAC, and the CRBN E3 ligase.[3] This ternary complex is the crucial intermediate that triggers the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[2] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.[1]

Quantitative Data of Pomalidomide-based PROTACs

The efficacy of a PROTAC is primarily quantified by two parameters: the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation (Dmax), which represents the percentage of protein degradation achieved at the optimal PROTAC concentration.[4] The following tables summarize the degradation performance of various pomalidomide-based PROTACs against different protein targets.

| Target Protein | PROTAC Name/Identifier | DC50 | Dmax | Cell Line | Reference(s) |

| EGFR | Compound 16 | 32.9 nM | >90% | A549 | [5] |

| Compound 15 | 43.4 nM | >90% | A549 | [5] | |

| HDAC8 | ZQ-23 | 147 nM | 93% | Not Specified | [6] |

| HDAC6 | TO-1187 | 5.81 nM | 94% | MM.1S | [7] |

| PROTAC 3 | 21.8 nM | 93% | MM.1S | [7] | |

| PROTAC 8 | 5.81 nM | 94% | MM.1S | [7] | |

| BRD4 | ARV-825 | <1 nM | >95% | Jurkat | [8] |

| Compound 21 | IC50 = 0.81 µM (antiproliferative) | Effective degradation at 1 µM | THP-1 | [9] | |

| BTK | RC-1 | <10 nM | Not Specified | Not Specified | [10] |

| Androgen Receptor (AR) | ARV-110 | <1 nM | >95% | VCaP, LNCaP | [3] |

| ARD-69 | 0.76 - 10.4 nM | >95% | VCaP, LNCaP, 22Rv1 | [3] | |

| ARD-266 | 0.2 - 1 nM | >95% | LNCaP, VCaP, 22Rv1 | [3] | |

| Tau | Not Specified | Effective degradation reported | Not Specified | iPSC-derived neurons | [11] |

Experimental Protocols

Synthesis of a Pomalidomide-Linker Conjugate (Pomalidomide-C5-Azide)

This protocol describes the synthesis of a pomalidomide derivative with a C5 azide (B81097) linker, a versatile building block for PROTAC synthesis via "click chemistry".[2]

Step 1: Synthesis of N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

-

Materials: Pomalidomide, 1,5-dibromopentane (B145557), potassium carbonate (K2CO3), dimethylformamide (DMF), water, dichloromethane (B109758) (DCM), saturated aqueous sodium bicarbonate (NaHCO3), brine, anhydrous sodium sulfate (B86663) (Na2SO4), silica (B1680970) gel.

-

Procedure:

-

To a solution of pomalidomide (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and 1,5-dibromopentane (3.0 eq).

-

Stir the reaction mixture at 60 °C for 12 hours.

-

After cooling to room temperature, dilute the reaction mixture with water and extract with DCM (3 times).

-

Wash the combined organic layers with saturated aqueous NaHCO3 and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of 0-10% MeOH in DCM) to afford N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione.

-

Step 2: Synthesis of Pomalidomide-C5-Azide

-

Materials: N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, sodium azide (NaN3), DMF, water, DCM, brine, anhydrous Na2SO4, silica gel.

-

Procedure:

-

To a solution of N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (1.0 eq) in DMF, add sodium azide (3.0 eq).

-

Stir the reaction mixture at 60 °C for 6 hours.

-

After cooling to room temperature, dilute the reaction mixture with water and extract with DCM (3 times).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of 0-5% MeOH in DCM) to yield pomalidomide-C5-azide.

-

CRBN Binding Assay (Fluorescence Polarization)

This competitive binding assay measures the ability of a pomalidomide-based PROTAC to displace a fluorescently labeled thalidomide probe from the CRBN-DDB1 complex.[4][12]

-

Materials: Recombinant human CRBN-DDB1 complex, fluorescently labeled thalidomide probe (e.g., Cy5-thalidomide), pomalidomide (as a positive control), test PROTAC, assay buffer, black low-binding 96-well microplate, microplate reader capable of measuring fluorescence polarization.

-

Procedure:

-

Prepare a serial dilution of the test PROTAC and pomalidomide in assay buffer.

-

In a 96-well plate, add the diluted compounds. Include wells with assay buffer only for "no inhibitor" and "no protein" controls.

-

Add the CRBN-DDB1 complex to all wells except the "no protein" control.

-

Incubate the plate at room temperature for 60 minutes with gentle shaking.

-

Add the fluorescently labeled thalidomide probe to all wells.

-

Incubate for an additional 90 minutes at room temperature, protected from light, with gentle shaking.

-

Measure the fluorescence polarization of each well.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Ternary Complex Formation Assay (TR-FRET)

This assay detects the formation of the POI-PROTAC-CRBN ternary complex using Time-Resolved Fluorescence Energy Transfer.[6][13]

-

Materials: Tagged POI (e.g., GST-tagged), tagged CRBN (e.g., His-tagged), terbium (Tb)-labeled anti-tag antibody (e.g., Tb-anti-GST), fluorescently labeled anti-tag antibody (e.g., Alexa Fluor 488-anti-His), pomalidomide-based PROTAC, assay buffer, microplate reader capable of TR-FRET measurements.

-

Procedure:

-

Prepare serial dilutions of the PROTAC in assay buffer.

-

In a suitable microplate, add the tagged POI, tagged CRBN, and the PROTAC dilutions.

-

Add the Tb-labeled donor antibody and the fluorescently labeled acceptor antibody.

-

Incubate the plate for a specified time (e.g., 180 minutes) at room temperature.

-

Measure the TR-FRET signal (emission at two wavelengths after excitation at the donor's excitation wavelength).

-

A bell-shaped dose-response curve is typically observed, indicating the formation and subsequent disruption (hook effect) of the ternary complex.

-

In Vitro Ubiquitination Assay

This assay directly assesses the ability of the PROTAC to induce the ubiquitination of the target protein.[14]

-

Materials: Recombinant E1 activating enzyme, E2 conjugating enzyme, CRBN/DDB1/Cul4A/Rbx1 E3 ligase complex, recombinant POI, pomalidomide-based PROTAC, ubiquitin, ATP, ubiquitination reaction buffer, SDS-PAGE loading buffer.

-

Procedure:

-

Assemble the ubiquitination reaction on ice, including E1, E2, E3 ligase, POI, ubiquitin, and varying concentrations of the PROTAC.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at 37°C for 1-2 hours.

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Analyze the reaction products by SDS-PAGE and Western blotting, probing with an antibody against the POI. A ladder of higher molecular weight bands indicates poly-ubiquitination.

-

Western Blot for Protein Degradation

This is the standard cellular assay to quantify the degradation of the target protein.[4]

-

Materials: Cell line expressing the POI, pomalidomide-based PROTAC, cell lysis buffer, protein quantification assay (e.g., BCA), SDS-PAGE gels, transfer apparatus, PVDF or nitrocellulose membrane, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibody against the POI, primary antibody against a loading control (e.g., GAPDH or β-actin), HRP-conjugated secondary antibody, ECL substrate, and an imaging system.

-

Procedure:

-

Plate cells and treat with varying concentrations of the PROTAC for a desired time course.

-

Lyse the cells and quantify the total protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Block the membrane and incubate with the primary antibody against the POI, followed by the HRP-conjugated secondary antibody.

-

Detect the chemiluminescent signal.

-

Strip and re-probe the membrane with the loading control antibody.

-

Quantify the band intensities to determine the percentage of protein degradation and calculate the DC50 and Dmax values.

-

Signaling Pathways and Experimental Workflows

Signaling Pathways

The degradation of a target protein by a pomalidomide-based PROTAC will impact the signaling pathways in which that protein is involved. Below are examples of signaling pathways for two common PROTAC targets.

Experimental Workflow for Pomalidomide-based PROTAC Development

The development of a novel pomalidomide-based PROTAC follows a logical progression from initial design and synthesis to comprehensive biological evaluation.

Conclusion

Pomalidomide has proven to be an invaluable E3 ligase ligand in the rapidly advancing field of targeted protein degradation. Its well-understood interaction with CRBN, favorable physicochemical properties, and synthetic tractability have made it a preferred choice for the development of a wide array of PROTACs against numerous disease-relevant targets. This technical guide provides a foundational understanding and practical protocols for researchers to effectively utilize pomalidomide in their PROTAC discovery and development endeavors. The continued exploration and optimization of pomalidomide-based PROTACs hold immense promise for the future of medicine.

References

- 1. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Histone Deacetylases and Histone Deacetylase Inhibitors in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Biological Evaluation of mTOR-Targeting PROTACs Based on MLN0128 and Pomalidomide [jstage.jst.go.jp]

- 11. Frontiers | Discovery and Optimization of Tau Targeted Protein Degraders Enabled by Patient Induced Pluripotent Stem Cells-Derived Neuronal Models of Tauopathy [frontiersin.org]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

The C6 Linker in Pomalidomide Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Pomalidomide (B1683931), a potent immunomodulatory agent, has emerged as a crucial component in the development of targeted protein degraders, particularly Proteolysis Targeting Chimeras (PROTACs). Its ability to bind to the E3 ubiquitin ligase Cereblon (CRBN) allows for the hijacking of the ubiquitin-proteasome system to selectively eliminate proteins of interest. The linker connecting pomalidomide to a target protein ligand is a critical determinant of the resulting conjugate's efficacy, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth exploration of the C6 alkyl linker, a commonly utilized linker in pomalidomide conjugates, summarizing its role, synthesis, and impact on conjugate function.

The Role of the Linker in Pomalidomide Conjugates

The linker in a pomalidomide-based conjugate, such as a PROTAC, is not merely a spacer. Its length, composition, and attachment point to both the pomalidomide moiety and the target-binding ligand profoundly influence the formation of a stable and productive ternary complex between the target protein, the conjugate, and the E3 ligase.[1][2] An optimal linker facilitates the necessary proximity and orientation for efficient ubiquitination and subsequent degradation of the target protein.[][4] Alkyl chains are a common choice for linkers due to their synthetic tractability and ability to provide systematic variation in length.[5] The C6 alkyl linker, a six-carbon chain, offers a balance of flexibility and length that has proven effective in various PROTAC designs.[6]

Synthesis of Pomalidomide-C6-Linker Conjugates

The synthesis of pomalidomide conjugates with a C6 linker typically involves the attachment of a bifunctional C6 linker to the pomalidomide core. One common strategy is the nucleophilic aromatic substitution (SNAr) reaction on 4-fluorothalidomide with a C6 amine-containing linker.[7][8] Alternatively, the amino group on pomalidomide can be functionalized.[9][10] The other end of the C6 linker is functionalized with a reactive group (e.g., carboxylic acid, amine, or NHS ester) to enable conjugation to the target protein ligand.[7][11]

A general synthetic approach for preparing a pomalidomide-C6-amine conjugate is outlined below. This process often involves multiple steps, including protection and deprotection of functional groups, to ensure selective reactions and high yields.[12][13]

General Synthesis Protocol for Pomalidomide-C6-Amine

Materials:

-

4-Fluorothalidomide

-

6-(Boc-amino)hexan-1-amine

-

Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

SNAr Reaction: 4-Fluorothalidomide is reacted with a mono-Boc-protected C6 diamine (e.g., 6-(Boc-amino)hexan-1-amine) in the presence of a base like DIPEA in a solvent such as DMF or DMSO. The reaction is typically heated to drive the substitution of the fluorine atom.

-

Boc Deprotection: The resulting Boc-protected pomalidomide-C6-amine is then treated with a strong acid, such as TFA in DCM, to remove the Boc protecting group, yielding the final pomalidomide-C6-amine linker.

-

Purification: The crude product is purified using techniques such as column chromatography or preparative HPLC to obtain the desired pure compound.

-

Characterization: The structure and purity of the final product are confirmed using analytical techniques like 1H NMR, 13C NMR, and mass spectrometry.

Impact of C6 Linker on Conjugate Performance: Quantitative Data

The following tables summarize representative data for pomalidomide-based PROTACs, illustrating the impact of linker composition and length on degradation potency (DC50) and maximal degradation (Dmax). It is important to note that these tables do not represent a direct comparison of simple alkyl linkers of varying lengths but provide context for the performance of different linker strategies.

Table 1: Pomalidomide-Based PROTACs Targeting BTK [2]

| PROTAC | Linker Composition | Linker Length (atoms) | Pomalidomide Attachment Point | DC50 (nM) | Dmax (%) | Cell Line |

| Compound 1 | PEG-based | 8 | C4 | Inactive | - | Namalwa |

| Compound 2 | PEG-based | 8 | C5 | ~9 | >99 | Namalwa |

| Compound 3 | PEG-based | 12 | C5 | ~12 | >99 | Namalwa |

Data synthesized from published literature.[2] This table demonstrates the critical impact of the pomalidomide attachment point, with the C5 position showing dramatically improved degradation potency.

Table 2: Pomalidomide-Based PROTACs Targeting EGFR [2]

| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |

| Compound 15 | Alkyl-ether | 43.4 | >90 | A549 |

| Compound 16 | Alkyl-ether | 32.9 | 96 | A549 |

Data extracted from a study by Meng et al. (2022).[2] This table illustrates that even subtle modifications in the linker structure can lead to significant differences in degradation potency.

Experimental Protocols for Evaluating Pomalidomide-C6-Conjugates

A rigorous evaluation of pomalidomide-C6-conjugates involves a series of in vitro and in vivo experiments to determine their efficacy and mechanism of action.

Western Blot for Target Protein Degradation

This is a fundamental assay to quantify the degradation of the target protein.[1][2][14]

Protocol:

-

Cell Seeding and Treatment: Seed a relevant cell line in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the pomalidomide-C6-PROTAC (e.g., 0, 10, 50, 100, 500 nM, 1 µM) for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).[1]

-

Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[1][2]

-

SDS-PAGE and Protein Transfer: Normalize protein concentrations, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]

-

Immunoblotting: Block the membrane and incubate with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH, β-actin) should also be used.[14]

-

Detection and Analysis: Incubate with an appropriate HRP-conjugated secondary antibody and detect the chemiluminescent signal. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine DC50 and Dmax values.[14]

Cell Viability Assay (MTT Assay)

This assay measures the cytotoxic or cytostatic effects of the conjugate.[14][15][16]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[14]

-

Compound Treatment: Treat the cells with serial dilutions of the pomalidomide-C6-conjugate for a desired period (e.g., 72 hours). Include vehicle and untreated controls.[14][17]

-

MTT Addition and Incubation: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[16]

-

Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[14][16]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[14]

In Vivo Efficacy in a Mouse Xenograft Model

This is a crucial step to evaluate the anti-tumor activity of the conjugate in a living organism.[11][17][18][19][20]

Protocol:

-

Tumor Implantation: Subcutaneously inject a suspension of a relevant cancer cell line into the flank of immunocompromised mice (e.g., nude or SCID mice).[11][17][19]

-

Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.[11]

-

PROTAC Administration: Administer the pomalidomide-C6-PROTAC formulation to the treatment group via a suitable route (e.g., intraperitoneal or oral gavage) at a predetermined dose and schedule. Administer the vehicle to the control group.[11]

-

Monitoring: Regularly monitor tumor volume (using calipers), body weight, and the overall health of the mice.[11]

-

Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry) to assess target degradation and downstream effects.[11]

Visualizations

Signaling Pathway of Pomalidomide-Based PROTACs

Caption: General mechanism of action for a pomalidomide-based PROTAC.

Experimental Workflow for PROTAC Evaluation

Caption: A typical experimental workflow for the preclinical evaluation of a novel pomalidomide-based PROTAC.

Conclusion

The C6 alkyl linker is a versatile and effective component in the design of pomalidomide-based conjugates, particularly PROTACs. Its length and flexibility can be finely tuned to optimize the formation of the crucial ternary complex, leading to efficient and potent degradation of target proteins. The synthetic accessibility of C6-functionalized pomalidomide building blocks facilitates the rapid generation of conjugate libraries for structure-activity relationship studies. While more systematic studies are needed to fully elucidate the precise impact of alkyl chain length on PROTAC efficacy for various targets, the C6 linker remains a valuable tool for researchers and drug developers in the field of targeted protein degradation. The experimental protocols outlined in this guide provide a robust framework for the synthesis and evaluation of novel pomalidomide-C6-conjugates, paving the way for the development of next-generation therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. texaschildrens.org [texaschildrens.org]

- 10. Synthesis and Anti-Tumor Effects of Novel Pomalidomide Derivatives Containing Urea Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]

- 14. benchchem.com [benchchem.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. merckmillipore.com [merckmillipore.com]

- 17. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]

- 18. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Antitumor efficacy of new compounds - Enamine [enamine.net]

- 20. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

An In-depth Technical Guide to NHS Ester Chemistry for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

N-hydroxysuccinimide (NHS) ester chemistry is a cornerstone of bioconjugation, providing a robust and versatile method for covalently linking molecules to proteins, antibodies, oligonucleotides, and other biomolecules.[1] Its widespread adoption in research, diagnostics, and therapeutics is a testament to its efficiency and the stability of the resulting amide bond.[1] This technical guide provides an in-depth exploration of NHS ester chemistry, from its fundamental principles to detailed experimental protocols and quantitative data to inform experimental design.

Core Principles of NHS Ester Chemistry

NHS ester chemistry targets primary amines (-NH₂), which are readily available on biomolecules at the N-terminus of polypeptide chains and on the side chains of lysine (B10760008) residues.[2] The reaction proceeds via a nucleophilic acyl substitution mechanism. The deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[2]

The reaction is highly dependent on pH. A slightly alkaline environment (pH 7.2-8.5) is optimal to ensure a sufficient concentration of deprotonated, nucleophilic primary amines.[3] However, a significant competing reaction is the hydrolysis of the NHS ester, which also increases with pH.[3] Therefore, careful control of reaction conditions is crucial for maximizing conjugation efficiency.

Quantitative Data for Experimental Design

To facilitate the design of bioconjugation experiments, the following tables summarize key quantitative data related to NHS ester chemistry.

Table 1: Stability of NHS Esters at Various pH Values [4][5][6][7][8]

| pH | Temperature (°C) | Half-life of NHS Ester |

| 7.0 | 0-4 | 4-5 hours |

| 8.0 | 4 | 1 hour |

| 8.6 | 4 | 10 minutes |

| 8.0 | 25 | 33.6 minutes (for SVA-PEG) |

| 8.5 | Room Temperature | Not specified |

| 9.0 | Not specified | Hydrolyzes in minutes |

Table 2: Reaction Kinetics of Amidation vs. Hydrolysis [4][9]

| pH | Half-life of Amidation (minutes) | Half-life of Hydrolysis (minutes) |

| 8.0 | 80 | 210 |

| 8.5 | 20 | 180 |

| 9.0 | 10 | 125 |

Table 3: Recommended Molar Excess of NHS Ester for Protein Labeling [3][10][11][12][13][14]

| Protein Concentration | Recommended Molar Excess (NHS Ester:Protein) | Notes |

| > 5 mg/mL | 5-10 fold | Higher protein concentrations generally lead to more efficient labeling. |

| 1-5 mg/mL | 10-20 fold | A common concentration range for antibody labeling. |

| < 1 mg/mL | 20-50 fold | Higher excess is needed to compensate for lower reaction kinetics in dilute solutions. |